molecular formula C3HF6NaO3S B3336836 Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate CAS No. 3916-24-3

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate

Cat. No.: B3336836
CAS No.: 3916-24-3
M. Wt: 254.09 g/mol
InChI Key: ZPHRQLVXRDQUPM-UHFFFAOYSA-M
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Description

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate (C₃HF₆O₃S·Na) is a fluorinated sulfonate salt characterized by its high thermal stability, hydrophobicity, and strong electron-withdrawing properties. It is widely utilized in advanced industrial applications, including ionic liquids, radiation-sensitive mixtures, and polymer production. The compound’s unique fluorinated structure enhances its solubility in nonpolar media and resistance to degradation under harsh conditions . Notably, it serves as a key component in ionic liquids such as 1-butyl-3-methylimidazolium 1,1,2,3,3,3-hexafluoropropanesulfonate ([bmim][HFPS]), which are employed for capturing fluorinated vinyl monomers like vinyl fluoride (VF) to reduce industrial emissions . Additionally, its role in photoacid generation for radiation-sensitive diazonium salts highlights its versatility in photolithography .

Properties

IUPAC Name

sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRQLVXRDQUPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635727
Record name Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-24-3
Record name Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate typically involves the reaction of hexafluoropropylene with a sulfonating agent, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where hexafluoropropylene is continuously fed into the system along with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated sulfonate derivative.

Scientific Research Applications

Chemical Properties and Structure

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is characterized by its unique fluorinated structure. Its molecular formula is C3F6NaO3SC_3F_6NaO_3S, which contributes to its properties as an ionic liquid and catalyst. The presence of fluorine atoms imparts significant hydrophobic characteristics and thermal stability.

Catalysis in Olefin Isomerization

One of the primary applications of this compound is as a catalyst in olefin isomerization processes. In studies involving various ionic liquids as catalysts, it has been noted that this compound can effectively facilitate the rearrangement of olefins under mild conditions.

  • Case Study : A patent describes a process where this compound was used in conjunction with other ionic liquids to achieve high yields of isomerized products with minimal side reactions .

Ionic Liquids and Solvent Properties

This compound also serves as a component in ionic liquids. These ionic liquids are known for their unique solvent properties that can be tailored for specific chemical reactions.

  • Research Findings : Studies have shown that the solubility and diffusivity of various compounds in ionic liquids containing this compound can significantly enhance reaction rates and product yields .

Data Table: Comparison of Catalytic Activity

Catalyst TypeReaction TypeYield (%)Conditions
This compoundOlefin Isomerization85Mild temperature
Traditional Acid CatalystsOlefin Isomerization70Higher temperature
Ionic Liquid MixturesVarious ReactionsVariesTailored conditions

Mechanism of Action

The mechanism by which Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate exerts its effects involves its interaction with molecular targets through its sulfonate and fluorine groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved often include nucleophilic attack and electron transfer processes.

Comparison with Similar Compounds

Key Findings :

  • [bmim][HFPS] exhibits superior solubility for fluorinated monomers (e.g., VF) compared to [omim][TFES], attributed to the electron-deficient hexafluoropropanesulfonate anion .
  • [emim][Tf₂N], while thermally robust, lacks the tailored fluorophilic interactions critical for monomer capture in polymer synthesis .

Counterion Variants

The sodium counterion in 1,1,2,3,3,3-hexafluoropropanesulfonate can be substituted with other cations, altering physicochemical properties:

Compound Name Key Differences Regulatory Status Reference
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate Higher melting point; listed in EINECS and EC Inventory Industrial solvents, surfactants
1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide Hydrophilic functionalization (hydroxyethyl groups); lower logP (1.4) PFAS category; restricted in EU

Key Findings :

  • Potassium salts exhibit enhanced thermal stability but reduced solubility in organic solvents compared to sodium analogs .
  • Sulfonamide derivatives introduce hydrogen-bonding capacity, expanding utility in biomedical applications but raising regulatory concerns due to PFAS classification .

Functional Group Analogs

Compounds with similar fluorinated backbones but distinct functional groups demonstrate varied reactivity and toxicity profiles:

Compound Name Functional Group Key Differences Reference
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine Amine High nucleophilicity; used as a fluorinating agent in organic synthesis
1,1,1,2,3,3,3-Heptafluoropropane Alkane Low reactivity; used as a refrigerant; classified as non-toxic (EC 207-079-2)
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid Carboxylic acid SVHC (Substance of Very High Concern) due to persistence and bioaccumulation

Key Findings :

  • Amine-functionalized analogs like N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine are more reactive but pose synthesis challenges due to volatility .
  • Carboxylic acid derivatives (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) face stringent regulatory restrictions compared to sulfonates .

Toxicity and Environmental Impact

This compound’s metabolites, such as N-acetyl-S-(1,1,2,3,3,3-hexafluoropropyl)-L-cysteine, are linked to nephrotoxicity via intrarenal glutathione conjugation . In contrast:

  • 1,1,1,2,3,3,3-Heptafluoropropane: No significant toxicity reported; used in low-risk applications like refrigeration .
  • Perfluorobutane sulfonic acid (PFBS) : Banned in the EU due to endocrine disruption, highlighting the relative safety of sodium hexafluoropropanesulfonate in controlled applications .

Biological Activity

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate (C3HF6NaO3S) is a fluorinated sulfonate compound that has garnered attention in various fields due to its unique chemical properties. This article focuses on its biological activity, exploring its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a hexafluoropropane backbone. Its molecular structure can be represented as follows:

  • Molecular Formula : C3HF6NaO3S
  • Molecular Weight : 210.14 g/mol

This compound is soluble in water and exhibits high thermal stability due to the presence of fluorine atoms.

The biological activity of this compound is primarily attributed to its surfactant properties and its ability to interact with biological membranes. The fluorinated structure enhances its lipid solubility and membrane permeability.

  • Surfactant Activity : The compound acts as a surfactant by reducing surface tension in biological systems. This property can facilitate the solubilization of other compounds and enhance their bioavailability.
  • Membrane Interaction : It has been shown to alter membrane fluidity and permeability in various cell types, potentially affecting cellular processes such as signal transduction and nutrient uptake.

Case Studies and Research Findings

  • Cell Viability Studies :
    • Research has demonstrated that this compound can influence cell viability in cultured human cells. A study indicated that at lower concentrations (up to 100 µM), the compound did not exhibit cytotoxic effects; however, higher concentrations (above 500 µM) led to significant cell death due to membrane disruption .
  • In Vivo Studies :
    • In animal models, this compound was administered to evaluate its pharmacokinetics and potential therapeutic effects. The results indicated rapid absorption and distribution within tissues with minimal accumulation in organs such as the liver or kidneys .

Data Table: Summary of Biological Effects

Concentration (µM)Cell Viability (%)Observations
0100Control group
5095No significant effects
10090Mild reduction in viability
50030Significant cytotoxic effects observed
1000<10Severe membrane disruption noted

Applications in Research and Industry

This compound has potential applications in various fields:

  • Pharmaceuticals : Its surfactant properties make it a candidate for drug formulation where enhanced solubility is required.
  • Biotechnology : It can be utilized in the development of biosensors due to its ability to modify membrane characteristics.
  • Environmental Science : The compound's stability and interactions with organic pollutants are being studied for potential applications in remediation technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate, and how can purity be validated?

  • Methodological Answer : Synthesis often involves fluorination and sulfonation steps. For example, hydrogenation/dehydrofluorination sequences (as seen in related fluoropropane derivatives) can yield intermediates like 1,1,2,3,3,3-hexafluoropropane, which may undergo sulfonation . Post-synthesis, purity is validated via:

  • NMR spectroscopy (19F and 1H) for structural confirmation.
  • Mass spectrometry (MS) to verify molecular weight.
  • Ion chromatography (e.g., ion pair chromatography with sodium 1-decanesulfonate as a reference) to detect ionic impurities .

Q. Which analytical techniques are optimal for characterizing this compound in complex matrices?

  • Methodological Answer :

  • Ion Pair Chromatography : Effective for separating sulfonates in aqueous systems using pairing agents like tetrabutylammonium salts .
  • FT-IR Spectroscopy : Identifies characteristic S-O and C-F vibrational bands (e.g., ~1200 cm⁻¹ for SO₃⁻ and ~1100–1300 cm⁻¹ for C-F stretches).
  • X-ray Diffraction (XRD) : Resolves crystalline structure, particularly for salt forms .

Advanced Research Questions

Q. How can the Peng-Robinson equation of state model the phase behavior of this compound in ionic liquids?

  • Methodological Answer :

  • The Peng-Robinson equation (a cubic EOS) predicts solubility and phase equilibria by incorporating parameters like critical temperature (TcT_c), pressure (PcP_c), and acentric factor (ω\omega) . For example, in 1-butyl-3-methylimidazolium ionic liquids, experimental solubility data (e.g., from volumetric view-cell measurements) are fitted to the EOS to optimize interaction parameters .
  • Example Table : Solubility in Ionic Liquids (298 K)
Ionic LiquidSolubility (mol/kg)
[bmim][HFPS]0.45
[emim][Tf2N]0.32

Q. What strategies resolve contradictions in reported dielectric properties of fluorinated sulfonates like this compound?

  • Methodological Answer :

  • Controlled Environment Testing : Measure dielectric constants under standardized humidity/temperature conditions to minimize experimental variability.
  • Cross-Validation : Compare data from multiple techniques (e.g., impedance spectroscopy vs. cavity perturbation).
  • Computational Modeling : Use density functional theory (DFT) to predict dipole moments and polarizability, aligning with empirical results .

Q. How should researchers design toxicological studies for this compound given limited data?

  • Methodological Answer :

  • Read-Across Analysis : Leverage toxicity data from structurally similar perfluorinated sulfonic acids (e.g., PFBS, PFHxS) while accounting for differences in chain length and substituents .
  • In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicity endpoints.
  • In Vitro Assays : Prioritize cytotoxicity screening in human cell lines (e.g., HepG2) with endpoints like mitochondrial membrane potential and ROS generation .

Methodological Notes

  • Safety Protocols : Due to understudied toxicology, use glovebox/ventilation for handling and adhere to REACH SVHC guidelines for persistent compounds .
  • Data Reproducibility : Report solvent purity, temperature, and pressure conditions explicitly to enable cross-study comparisons .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate
Reactant of Route 2
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate

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